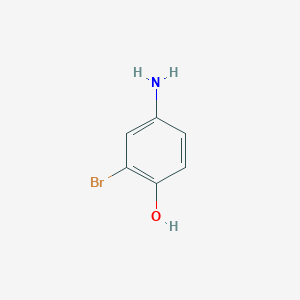

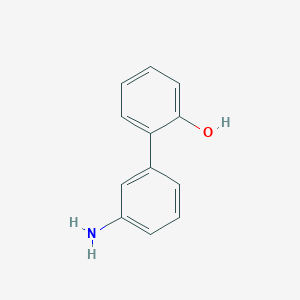

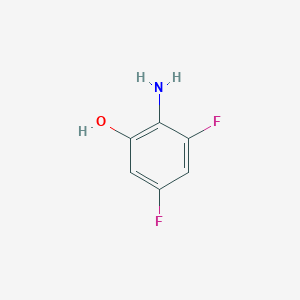

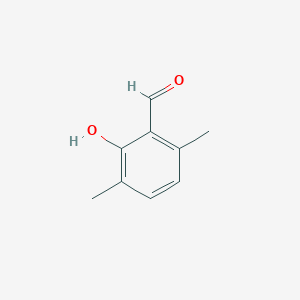

![molecular formula C15H28N2O2 B112094 tert-Butyl [4,4'-bipiperidine]-1-carboxylate CAS No. 171049-35-7](/img/structure/B112094.png)

tert-Butyl [4,4'-bipiperidine]-1-carboxylate

Vue d'ensemble

Description

The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . It’s used in various chemical transformations and has implications in biosynthetic and biodegradation pathways .

Synthesis Analysis

The synthesis of tert-butyl compounds often involves the use of strong bases and catalysts . For example, the synthesis of tert-butyl peroxy-2-ethylhexanoate involved the reaction of 2-ethylhexanoyl chloride and tert-butyl hydroperoxide in the presence of a strong base .

Chemical Reactions Analysis

Tert-butyl compounds can undergo various chemical reactions. For instance, the tert-butyl group can be hydroxylated using an electron-poor manganese catalyst that operates in the strong hydrogen bond donor solvent nonafluoro-tert-butyl alcohol (NFTBA) and catalytically activates hydrogen peroxide .

Applications De Recherche Scientifique

Recherche en protéomique

tert-Butyl [4,4'-bipiperidine]-1-carboxylate: est utilisé dans la recherche en protéomique comme un outil biochimique. Ses propriétés structurelles permettent la protection des groupes amines pendant la synthèse peptidique, ce qui est crucial pour l'étude de la structure et de la fonction des protéines .

Synthèse organique

Le composé sert de bloc de construction polyvalent en synthèse organique. Il est particulièrement utile dans la synthèse de molécules complexes en raison de sa capacité à introduire un encombrement stérique et une rigidité conformationnelle, qui peuvent être essentiels dans la planification stratégique des voies de synthèse .

Développement pharmaceutique

Dans la recherche pharmaceutique, This compound est utilisé pour la fonctionnalisation tardive de molécules densément fonctionnalisées. Cette application est importante pour la modification des produits pharmaceutiques afin d'améliorer leurs propriétés pharmacocinétiques .

Catalyse

Le groupe tert-butyle dans le composé peut agir comme un groupe fonctionnel dans l'hydroxylation catalytique non dirigée. Ceci est particulièrement important pour l'hydroxylation des liaisons C−H primaires dans les molécules stériquement encombrées, ce qui est un domaine difficile en catalyse .

Sciences de l'environnement

This compound: peut être étudié pour ses propriétés de devenir environnemental, telles que la dégradation, la bioaccumulation et la distribution environnementale. Comprendre ces propriétés est essentiel pour évaluer l'impact environnemental des substances chimiques .

Enseignement de la chimie

En raison de sa structure complexe et de ses applications diverses, This compound peut être utilisé comme étude de cas en enseignement de la chimie pour illustrer les principes de la chimie organique, les stratégies de synthèse et les considérations environnementales .

Science des matériaux

La capacité du composé à introduire de la rigidité en fait un candidat pour la conception de nouveaux matériaux présentant des propriétés mécaniques spécifiques. Les chercheurs peuvent explorer son utilisation dans la création de polymères ou d'autres matériaux nécessitant un haut degré d'intégrité structurelle .

Chimie analytique

En chimie analytique, This compound peut être utilisé comme composé standard ou de référence pour diverses techniques analytiques, telles que la chromatographie ou la spectrométrie de masse, aidant à l'identification et à la quantification de mélanges complexes .

Safety and Hazards

Orientations Futures

Tert-butyl compounds have potential applications in various fields. For instance, late-stage hydroxylation at tert-butyl sites is demonstrated on densely functionalized molecules of pharmaceutical interest . This work uncovers a novel disconnection approach, harnessing tert-butyl as a potential functional group in strategic synthetic planning for complex molecular architectures .

Mécanisme D'action

Target of Action

Related compounds such as tert-butanol have been shown to interact with various targets such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin .

Mode of Action

The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . It’s extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . This steric congestion can influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

The tert-butyl group is known to be involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways .

Result of Action

For instance, tert-butyl benzoquinone has been shown to have potent activity against Staphylococcus aureus biofilms in vitro .

Action Environment

It’s known that the tert-butyl group can be used in various environments due to its steric congestion and conformational rigidity .

Propriétés

IUPAC Name |

tert-butyl 4-piperidin-4-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-6-13(7-11-17)12-4-8-16-9-5-12/h12-13,16H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERBLCVCQKXTEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471831 | |

| Record name | tert-Butyl [4,4'-bipiperidine]-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

171049-35-7 | |

| Record name | tert-Butyl [4,4'-bipiperidine]-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-BIPIPERIDINE, 1-BOC PROTECTED | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

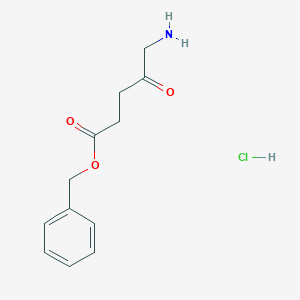

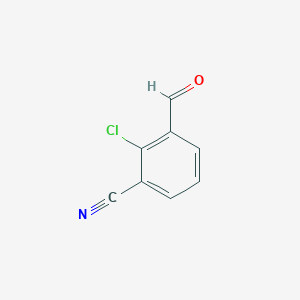

![Benzyl N-[(dimethylcarbamoyl)methyl]carbamate](/img/structure/B112060.png)